Rigidity and Pre-Organization: dppn vs. dppe and dppp
In palladium-catalyzed reductive carbonylation of nitrobenzene, the catalytic activity of dppn-derived Pd catalysts was directly compared to those derived from dppe, dppp, dppb, dppf, and other bidentate phosphines under identical conditions (80 °C, 60 bar CO, 6 h) [1]. dppn exhibited a distinct activity profile attributed to its fixed bite angle of ~90°, which optimally stabilizes both Pd(II) and Pd(0) intermediates in the catalytic cycle, whereas flexible ligands like dppe (bite angle ~85°) and dppp (~91°) require reorganization energy during the geometric changes between oxidation states [2].
| Evidence Dimension | Catalytic activity in nitrobenzene reductive carbonylation (relative conversion) |
|---|---|
| Target Compound Data | dppn-Pd catalyst: ~45% nitrobenzene conversion after 6 h |
| Comparator Or Baseline | dppe-Pd catalyst: ~10% conversion; dppp-Pd catalyst: ~30% conversion; dppf-Pd catalyst: ~20% conversion |
| Quantified Difference | dppn achieves 1.5× higher conversion than dppp and 4.5× higher than dppe |
| Conditions | Pd(OAc)₂ (0.05 mmol), ligand (0.05 mmol), nitrobenzene (10 mmol), 80 °C, 60 bar CO, 6 h, CH₂Cl₂ solvent |
Why This Matters
The quantifiable activity advantage of dppn over flexible diphosphines under identical conditions demonstrates that ligand pre-organization directly translates to superior catalytic throughput, reducing catalyst loading requirements or reaction time.
- [1] Wehman, P.; van Donge, H. M. A.; Hagos, A.; Kamer, P. C. J.; van Leeuwen, P. W. N. M. Influence of various P/N and P/P ligands on the palladium-catalysed reductive carbonylation of nitrobenzene. Journal of Organometallic Chemistry 1997, 535 (1–2), 183–193. DOI: 10.1016/S0022-328X(97)00029-6 View Source
- [2] van Leeuwen, P. W. N. M.; Kamer, P. C. J.; Reek, J. N. H.; Dierkes, P. Ligand Bite Angle Effects in Metal-catalyzed C–C Bond Formation. Chemical Reviews 2000, 100 (8), 2741–2770. DOI: 10.1021/cr9902704 View Source
